DiAzKs (hydrochloride)

RNA–protein interactions photo-crosslinking CLIP-seq

Photo-crosslinking failure modes: low carbene reactivity, aqueous insolubility, or genetic code orthogonality collapse. DiAzKs (hydrochloride) is the validated solution. • **Performance**: Alkyl diazirine carbene (sub-ns half-life) vs. benzophenone/aryl azide artifacts. ~7-fold higher CLIP yields than 254 nm UV. • **Formulation**: HCl salt form (CAS 2421187-79-1) enables 50 mg/mL aqueous solubility - no DMSO artifacts. Free base (CAS 1253643-88-7) not recommended. • **Validation**: Zebrafish, HEK293T, HeLa; hClpP substrate trapping (Angew. Chem. 2022). Directly supplemented into aqueous buffers or culture media. Bulk inquiry available.

Molecular Formula C11H21ClN4O4
Molecular Weight 308.76
CAS No. 2421187-79-1
Cat. No. B2895774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiAzKs (hydrochloride)
CAS2421187-79-1
Molecular FormulaC11H21ClN4O4
Molecular Weight308.76
Structural Identifiers
SMILESCC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)N.Cl
InChIInChI=1S/C11H20N4O4.ClH/c1-11(14-15-11)5-7-19-10(18)13-6-3-2-4-8(12)9(16)17;/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17);1H/t8-;/m0./s1
InChIKeyLUCMNTLJAFTFDU-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





DiAzKs Hydrochloride Identity and Pharmacophore Overview


DiAzKs (hydrochloride), also referred to as H-L-Photo-lysine hydrochloride or AbK, is a diazirine-containing non-canonical lysine analogue (molecular formula C₁₁H₂₁ClN₄O₄, MW 308.76 g/mol) . It functions as a genetically encodable, UV light-activated photo-crosslinking amino acid, site-selectively incorporated into proteins via engineered pyrrolysyl-tRNA synthetase (PylRS)/tRNA_CUA orthogonal pairs [1]. Upon irradiation at 345–365 nm, the alkyl diazirine moiety generates a highly reactive carbene intermediate that covalently traps proximal protein–protein or protein–RNA interactions with zero-distance resolution [2]. As the hydrochloride salt (CAS 2421187-79-1), it offers distinct aqueous solubility advantages over the free base form (CAS 1253643-88-7), making it the preferred physical form for direct experimental use in buffered biological systems .

Genetically encodable Supports site-selective incorporation via PylRS/tRNA_CUA orthogonal pairs for protein interaction studies.
Photo-crosslinking Alkyl diazirine generates carbene with zero-distance resolution upon 345–365 nm irradiation.
Hydrochloride salt May support direct aqueous preparation; distinct from free base solubility behavior.

Why DiAzKs Hydrochloride Cannot Be Generically Substituted


Among genetically encoded photo-crosslinking unnatural amino acids (UAAs), critical performance parameters diverge sharply across photoreactive warhead chemistry, linker geometry, salt form, and incorporation route. Alkyl diazirine-based probes such as DiAzKs generate carbene intermediates with sub-nanosecond half-lives and superior C–H insertion breadth relative to benzophenones (which require prolonged 350–365 nm irradiation and exhibit reversible triplet-state quenching by water) or aryl azides (which preferentially react with nucleophilic residues, introducing bias) [1]. Within the diazirine-lysine subfamily, even minor structural modifications abolish crosslinking activity: the bifunctional analogue PrDiAzK, which differs from DiAzKs by a single additional propargyl group, yielded no detectable RNA–protein crosslink product in a direct side-by-side comparison [2]. Furthermore, the hydrochloride salt (CAS 2421187-79-1) provides aqueous solubility of 50 mg/mL—a critical handling parameter for in vivo and cell-based workflows—while the free base (CAS 1253643-88-7) has markedly lower water solubility [3]. These compound-specific features mean that substituting DiAzKs (hydrochloride) with a generic 'diazirine-lysine' or 'photo-crosslinking UAA' risks catastrophic loss of crosslinking yield, altered biological compatibility, or outright experimental failure.

DiAzKs HCl Benzophenone UAAs Photochemistry may differ; diazirine carbene insertion is irreversible, while benzophenone triplets can be quenched by water, potentially altering crosslinking yield and background.
DiAzKs HCl PrDiAzK A single propargyl group and methylene extension abolished detectable crosslinking in matched conditions; steric effects may limit substitution.
DiAzKs HCl Free base Aqueous solubility differs markedly; hydrochloride form may facilitate buffer-ready use, while free base may require organic co-solvents that could introduce artifacts.

Quantitative Differentiation of DiAzKs Hydrochloride


RNA-Protein Crosslinking Yield Advantage

In a direct head-to-head comparison using human iron regulatory protein 1 (IRP1) and its cognate ferritin heavy chain IRE RNA, site-specific incorporation of DiAzKs at position A687 followed by 345 nm irradiation for 1 minute yielded approximately 7-fold more crosslinked RNA–protein product than conventional 254 nm UV crosslinking of wild-type IRP1 [1]. Conventional crosslinking yielded less than 1% of RNA crosslinked, and this amount did not increase significantly even upon a tenfold increase in applied energy (~2.5 J cm⁻², 11.8 min irradiation). DiAzKs-mediated crosslinking reached maximal product within 1 minute of irradiation [1].

Crosslinking yield
Head-to-head
~7-fold higher vs 254 nm UV; maximal yield in 1 min at ~10-fold lower energy
Supports quantitative CLIP-based interactome workflows
IRP1–IRE model; EMSA quantification
RNA–protein interactions photo-crosslinking CLIP-seq IRP1 carbene chemistry

Structural Determinants of Crosslinking Activity

In the same experimental system (IRP1–IRE RNA), the bifunctional diazirine-alkyne analogue PrDiAzK—which differs from DiAzKs solely by the addition of a propargyl group and a single methylene (–CH₂–) spacer extension—produced no detectable crosslinking product at either the R536 or A687 incorporation positions [1]. DiAzKs at the A687 position gave robust, quantifiable crosslinking under identical irradiation conditions (345 nm, 1 min) [1]. The authors attribute this to steric hindrance introduced by the propargyl handle, which impedes productive carbene–RNA contact [1].

Structural specificity
Head-to-head
PrDiAzK: no detectable crosslink; DiAzKs: robust band under same conditions
Minor steric modifications may abolish activity
Qualitative binary difference; IRP1 A687/R536
bifunctional amino acid structure–activity relationship crosslinking sterics PrDiAzK click chemistry limitation

Diazirine vs. Benzophenone Photochemistry

In a comparative study of photoaffinity probes targeting histone H3K4Me3 readers and erasers, diazirine-based probes demonstrated significantly improved photo-crosslinking rates, yields, and specificities when directly compared with previously described benzophenone-based photoaffinity probes [1]. While this study evaluated small-molecule diazirine probes rather than the genetically encoded DiAzKs amino acid specifically, the core photochemical advantage—diazirine-generated carbenes react irreversibly with a broader range of C–H, O–H, and N–H bonds within sub-nanosecond lifetimes, whereas benzophenone triplet states are quenched by water and require multiple excitation cycles—is a class-level property shared by DiAzKs [2]. This class advantage is mechanistically anchored: benzophenones generate diradicals at 350–365 nm with reversible reactivity toward water, leading to lower effective crosslinking yields and higher non-specific background [2].

Diazirine vs benzophenone
Class-level
Reported higher rates, yields, and specificity for diazirine-class probes
Class-level photochemical advantage supports selection
Data to verify for specific UAA comparison
benzophenone comparison photoaffinity probes histone PTM readers diazirine vs. benzophenone crosslinking specificity

Aqueous Solubility of the Hydrochloride Salt Form

The hydrochloride salt of DiAzKs (CAS 2421187-79-1, MW 308.76) demonstrates aqueous solubility of 50 mg/mL (161.94 mM) in water and 250 mg/mL (809.69 mM) in DMSO at 25°C [1]. In contrast, the free base form of DiAzKs (CAS 1253643-88-7, MW 272.30) is reported as only slightly soluble in water upon warming and requires acidic aqueous conditions for dissolution . This solubility differential is attributable to the hydrochloride counterion, which enhances protonation and hydration of the α-amino group, directly impacting practical handling in physiological buffers, cell culture media, and in vivo formulation vehicles . The hydrochloride form also enables preparation of clear stock solutions at concentrations compatible with typical genetic code expansion feeding concentrations (1–5 mM in culture medium) [2].

Aqueous solubility
Cross-study
HCl salt: 50 mg/mL water; free base: slightly soluble upon warming
Supports direct aqueous formulation for cell-based workflows
Vendor QC data; 25 °C
solubility hydrochloride salt formulation aqueous compatibility in vivo ready

Preservation of Native Binding Affinity

Electrophoretic mobility shift assays (EMSA) demonstrated that site-specific incorporation of DiAzKs at position A687 of IRP1 yielded a Kd of approximately 18 ± 5 nM for ferritin heavy chain IRE RNA—statistically indistinguishable from wild-type IRP1 (Kd 18 ± 5 nM) [1]. Notably, the R536DiAzKs mutant exhibited a Kd of ~4.5 nM, approximately 4-fold tighter binding than wild-type, indicating that DiAzKs incorporation can, in some structural contexts, enhance binding affinity rather than compromise it [1]. Binding specificity (discrimination between wild-type IRE and a defective ΔC IRE variant) was also preserved for DiAzKs mutants [1]. This contrasts with concerns about bulkier photo-crosslinking UAAs such as benzophenone-containing amino acids, which can sterically perturb binding interfaces [2].

Binding preservation
Head-to-head
A687DiAzKs Kd ~18 nM (same as wild-type); R536DiAzKs ~4.5 nM (4-fold tighter)
May retain or improve native binding behavior
EMSA; IRP1–IRE interaction
binding affinity Kd EMSA IRP1 structure–function preservation amber suppression

Dual Site-Specific and Proteome-Wide Incorporation

DiAzKs (photo-lysine) is uniquely versatile in that it supports two distinct incorporation strategies. (1) Site-specific incorporation: using the engineered MmPylRS_AF/tRNA_CUA orthogonal pair, DiAzKs is incorporated in response to an amber (UAG) stop codon at a user-defined position in the target protein, as demonstrated in E. coli, mammalian cells, and zebrafish [1][2]. (2) Proteome-wide, residue-specific incorporation: photo-lysine is recognized by the native mammalian translation machinery as a surrogate for natural lysine; when supplied as the exclusive lysine source in cell culture, it replaces natural lysine across the proteome, enabling global capture of lysine PTM-dependent protein interactions [3]. This dual-mode capability is not shared by most genetically encoded photo-crosslinking UAAs (e.g., Bpa, which requires an evolved orthogonal synthetase and cannot substitute for natural amino acids via the native machinery) [4].

Dual incorporation
Cross-study
Site-specific amber suppression + proteome-wide native lysine surrogate
Supports both hypothesis-driven and discovery-mode experiments
E. coli, mammalian, zebrafish demonstrated
genetic code expansion amber suppression native translation proteome-wide PTM readers orthogonal synthetase

DiAzKs Hydrochloride Research Applications


RNA-Protein Interactome Mapping

DiAzKs (hydrochloride) site-specifically incorporated into an RNA-binding protein of interest enables ~7-fold higher photo-crosslinking yields compared to conventional 254 nm UV crosslinking, with maximal product achieved in 1 minute of 345 nm irradiation [1]. This is directly applicable to enhanced CLIP (crosslinking and immunoprecipitation)-based workflows where higher crosslinking efficiency translates into greater library complexity, improved detection of low-abundance RNA–protein interactions, and reduced input material requirements. The >345 nm activation wavelength avoids the RNA damage (intra-/interstrand crosslinks, phosphodiester breaks) associated with 254 nm irradiation [1]. The hydrochloride salt form enables direct dissolution in the aqueous lysis and wash buffers used in CLIP protocols without organic solvent carryover [2].

Mitochondrial Protease Substrate Trapping

Site-specific genetic encoding of DiAzKs (hydrochloride) into the inner proteolytic chamber of human mitochondrial caseinolytic protease P (hClpP), followed by UV irradiation of live cells, enables covalent trapping and subsequent proteomic identification of physiological hClpP substrates [1]. This approach, demonstrated in Angewandte Chemie (2022), identified both known and novel hClpP substrates and, critically, enabled unbiased detection of substrate dynamics upon induction of mitochondrial oxidative stress [1]. DiAzKs is uniquely suited for this intracellular protease-substrate trapping application because its compact alkyl diazirine group (minimal steric perturbation) can be accommodated within the confined proteolytic chamber without disrupting hClpP tetradecamer assembly or catalytic activity, while its carbene intermediate captures substrates with zero-distance resolution [1].

Global Profiling of PTM Reader Proteins

Photo-lysine (DiAzKs) is uniquely recognized by the native mammalian translation machinery as a surrogate for natural lysine, enabling proteome-wide incorporation without requiring genetic manipulation of individual target proteins [1]. When substituted for natural lysine in cell culture, photo-lysine is incorporated into nascent proteins and undergoes native post-translational modifications (methylation, acetylation, ubiquitination, etc.). Subsequent UV irradiation (365 nm) covalently traps proteins that recognize these lysine PTMs, enabling pull-down and mass spectrometry-based identification of histone modification readers and erasers in a single experiment [1]. This application scenario exploits a capability not available with most genetically encoded photo-crosslinking UAAs [2], making DiAzKs the procurement choice for laboratories studying the PTM recognition proteome.

In Vivo Interaction Trapping in Vertebrate Models

DiAzKs (hydrochloride) has been validated for site-specific genetic code expansion in zebrafish, where it was successfully incorporated into GFP and glutathione-S-transferase (GST) using an orthogonal amber suppression system [1]. This vertebrate model compatibility, combined with established protocols for mammalian cell incorporation (HEK293T, HeLa) via the pDULE-ABK plasmid system [2], positions DiAzKs as a cross-species photo-crosslinking tool. The hydrochloride salt's aqueous solubility of 50 mg/mL facilitates direct supplementation into zebrafish embryo medium or mammalian cell culture without DMSO carrier solvents that could cause developmental or cytotoxic artifacts . For industrial drug discovery programs employing phenotypic screening in vertebrate models, this enables direct in vivo target engagement and interactome mapping studies.

Application
Selection Property
Validation Focus
RNA-protein interactome mapping
Enhanced crosslinking via carbene insertion at >345 nm
Crosslinking yield, RNA integrity, aqueous buffer compatibility
Mitochondrial protease substrate trapping
Compact diazirine accommodated in confined proteolytic chamber
Substrate identification, protease assembly, stress dynamics
Global PTM reader profiling
Native translation machinery recognition as lysine surrogate
Proteome-wide incorporation, PTM-dependent capture specificity
Vertebrate model interaction trapping
Aqueous solubility and cross-species amber suppression
Target engagement, developmental model compatibility, solvent artifact control
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